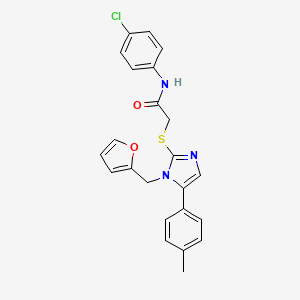

![molecular formula C10H15ClN2O B2703616 N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride CAS No. 2287330-73-6](/img/structure/B2703616.png)

N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

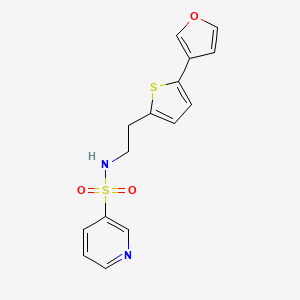

“N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride” is a chemical compound with the CAS Number: 2287330-73-6 . It has a molecular weight of 214.69 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O.ClH/c1-8(13)12(2)10-6-4-3-5-9(10)7-11;/h3-6H,7,11H2,1-2H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a cationic part, which is the “N-[2-(Aminomethyl)phenyl]-N-methylacetamide” molecule.Applications De Recherche Scientifique

Radiosynthesis and Metabolic Studies

Research on chloroacetanilide herbicides, such as acetochlor, and dichloroacetamide safeners like R-29148, shows the importance of high-specific-activity compounds for studying metabolism and mode of action. Radiosynthesis techniques involving tritium gas and palladium on carbon have been developed for these purposes, highlighting the chemical's role in understanding herbicide metabolism and safener action (Latli & Casida, 1995).

Mechanisms of Hydrolysis

N-Methylacetamide (NMA) serves as a model to investigate the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, providing insights into the chemical stability and reactivity of similar compounds under varying conditions (Duan, Dai, & Savage, 2010).

Chemoselective Acetylation

The compound has been studied for its application in the chemoselective acetylation of 2-aminophenol, an intermediate step in the synthesis of antimalarial drugs. This process uses immobilized lipase for catalysis, showing the compound's potential in producing pharmaceuticals (Magadum & Yadav, 2018).

Synthesis and Characterization

Studies on the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrate the methodological advancements in creating and analyzing derivatives with potential applications in various fields, including pharmaceuticals and agrochemicals (Zhong-cheng & Wan-yin, 2002).

Anthelmintic Properties

Research into compounds like N-((Diphenylamino)methyl)acetamide reveals their potential in veterinary medicine as anthelmintics, indicating a broader spectrum of biological activities and applications in controlling parasitic infections (Wollweber et al., 1979).

Analytical Chemistry Applications

The compound and its derivatives have been explored for their use in analytical chemistry, such as in the stereospecific derivatization of amphetamines and phenol alkylamines. This illustrates its utility in enhancing the specificity and sensitivity of analytical methods for detecting and quantifying various substances (Shin & Donike, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-6-4-3-5-9(10)7-11;/h3-6H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWARSENNTROXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)

![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)

![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)

![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)

![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2703552.png)